Physical and chemical properties of 1,2-Naphthalenedicarbonitrile
Physical and chemical properties of 1,2-Naphthalenedicarbonitrile
An In-Depth Technical Guide to 1,2-Naphthalenedicarbonitrile: Properties, Reactivity, and Applications
Introduction
1,2-Naphthalenedicarbonitrile, also known as 1,2-dicyanonaphthalene, is a polycyclic aromatic nitrile, a class of organic compounds characterized by a naphthalene core substituted with two cyano (-C≡N) groups at adjacent positions. This molecule serves as a pivotal intermediate in the synthesis of a wide array of functional materials and complex organic molecules. Its rigid, planar naphthalene backbone combined with the reactive nitrile functionalities makes it a valuable building block in materials science, particularly for creating dyes, pigments, and organic semiconductors.[1] In the pharmaceutical realm, the naphthalene scaffold is an established pharmacophore present in numerous FDA-approved drugs, and derivatives of 1,2-naphthalenedicarbonitrile are explored for developing novel therapeutic agents.[2]
This guide provides a comprehensive overview of the core physical and chemical properties of 1,2-Naphthalenedicarbonitrile, its spectroscopic signature, characteristic reactivity, synthetic pathways, and key applications, tailored for researchers and professionals in chemical synthesis and drug development.
Molecular and Physical Properties
1,2-Naphthalenedicarbonitrile is a white to light yellow crystalline solid at room temperature.[3] The presence of the polar cyano groups and the aromatic naphthalene system dictates its physical properties, such as its melting point and solubility. It is poorly soluble in water but shows moderate solubility in common organic solvents like methylene chloride and ethyl acetate.
Table 1: Physical and Molecular Properties of 1,2-Naphthalenedicarbonitrile
| Property | Value | Source(s) |
| CAS Number | 19291-76-0 | [1][3] |
| Molecular Formula | C₁₂H₆N₂ | [1][3] |
| Molecular Weight | 178.19 g/mol | [1][3] |
| Appearance | White to light yellow powder/crystal | [3] |
| Melting Point | 191-195°C | [1] |
| Storage | Room temperature, in a sealed container away from heat and light. | [1] |
Spectroscopic Profile
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of 1,2-Naphthalenedicarbonitrile. The expected spectral data are derived from its key functional groups: the disubstituted naphthalene ring and the two nitrile groups.
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Infrared (IR) Spectroscopy : The most prominent feature in the IR spectrum is the sharp, strong absorption band corresponding to the C≡N nitrile stretch, typically appearing in the 2200-2300 cm⁻¹ region.[4] Additionally, C-H stretching vibrations for the aromatic ring are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring will produce a series of peaks in the 1450-1600 cm⁻¹ range.[4]
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : The proton NMR spectrum would be characterized by signals in the aromatic region, typically between 7.0 and 9.0 ppm. The six protons on the naphthalene ring would exhibit complex splitting patterns (multiplets) due to spin-spin coupling with their neighbors.
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¹³C NMR : The carbon NMR spectrum would show 12 distinct signals. The signals for the two nitrile carbons (C≡N) would appear in the range of 110-125 ppm. The ten carbons of the naphthalene ring would resonate in the aromatic region, generally between 120 and 150 ppm.
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Mass Spectrometry (MS) : In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight, approximately 178.19.[1][3] Fragmentation patterns would involve the loss of cyano groups or cleavage of the naphthalene ring system.
Chemical Properties and Reactivity
The chemical behavior of 1,2-Naphthalenedicarbonitrile is dominated by the reactivity of its two adjacent nitrile groups and the aromatic naphthalene core. The cyano groups are strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution reactions.
Key Reaction Pathways
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Hydrolysis : The nitrile groups can be hydrolyzed under acidic or basic conditions to yield naphthalene-1,2-dicarboxylic acid or its corresponding amide intermediates. This transformation is a fundamental route to other functional groups.
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Reduction : The cyano groups can be reduced to primary amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄), yielding 1,2-bis(aminomethyl)naphthalene. This diamine is a valuable precursor for synthesizing ligands and polymers.
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Cyclotetramerization : As an ortho-dicarbonitrile, it is a key precursor for the template-assisted synthesis of naphthalocyanines, which are structural analogues of phthalocyanines.[5] These macrocyclic compounds have significant applications in materials science due to their intense color and unique electronic properties.[5]
Caption: Key reaction pathways of 1,2-Naphthalenedicarbonitrile.
Synthesis Overview
While various synthetic methods exist for naphthalenedicarbonitriles, a common and effective strategy for related structures involves the palladium-catalyzed cyanation of a corresponding dihalo-naphthalene precursor.[6] For instance, 1,2-dibromonaphthalene could serve as a starting material, reacting with a cyanide source (e.g., zinc cyanide or potassium cyanide) in the presence of a palladium catalyst to yield the target molecule.
Caption: A representative synthetic workflow for 1,2-Naphthalenedicarbonitrile.
Applications in Research and Development
The unique structure of 1,2-Naphthalenedicarbonitrile makes it a versatile platform for innovation across several scientific disciplines.
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Pharmaceutical and Drug Development : The naphthalene core is a "privileged structure" in medicinal chemistry, found in drugs for a wide range of conditions, from cancer to neurological disorders.[2] Derivatives of 1,2-naphthalenedicarbonitrile can be synthesized to explore potential drug candidates. For example, modifications of its structure may enhance a drug's ability to target cancer cells or act as inhibitors for specific enzymes, such as the SARS-CoV papain-like protease (PLpro).[7]
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Materials Science : This compound is a fundamental building block for functional materials.[1]
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Dyes and Pigments : Its derivatives are used in the production of high-performance dyes and pigments.[1]
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Organic Electronics : It can be incorporated into the synthesis of organic semiconductors and liquid crystals, where its rigid aromatic structure influences the material's electronic and optical properties.
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Fluorescent Materials : The naphthalene moiety is inherently fluorescent, making its derivatives valuable in the development of optical brighteners and chemical sensors.[1]
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Agrochemicals : The versatility of 1,2-naphthalenedicarbonitrile extends to the agrochemical industry, where it aids in the formulation of effective crop protection products.[1]
Safety and Handling
As a chemical intermediate, 1,2-Naphthalenedicarbonitrile requires careful handling in a laboratory setting.
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General Handling : Standard laboratory precautions should be observed, including the use of personal protective equipment (PPE) such as protective gloves and eye protection.
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Storage : It should be stored in a tightly sealed container at room temperature, protected from heat and direct sunlight to ensure its stability.[1]
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Toxicity : It is classified as a hazardous substance (Hazard Class 6.1), and appropriate care should be taken to avoid inhalation, ingestion, or skin contact.[3]
Conclusion
1,2-Naphthalenedicarbonitrile is a compound of significant scientific interest, bridging the gap between fundamental organic synthesis and applied materials and pharmaceutical sciences. Its well-defined physical properties, predictable spectroscopic signature, and versatile chemical reactivity make it an invaluable tool for researchers. The ability to transform its nitrile groups into a variety of other functionalities, coupled with the robust and electronically active naphthalene core, ensures its continued relevance in the development of next-generation drugs, advanced materials, and novel chemical entities.
References
-
1,2-naphthalenedicarbonitrile; CAS No.: 19291-76-0 - ChemShuttle.
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1,2-NAPHTHALENEDICARBONITRILE CAS#: 19291-76-0 - ChemicalBook.
-
1,2-Naphthalenedicarbonitrile - MySkinRecipes.
-
Synthesis and crystallography of 8-halonaphthalene-1-carbonitriles and naphthalene-1,8-dicarbonitrile - Experts@Minnesota.
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On-surface synthesis of phthalocyanines with extended π-electron systems - PMC.
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IR NMR Chart - Characteristic Infrared Absorption Frequencies.
-
Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed.
-
Structure-based drug designing of naphthalene based SARS-CoV PLpro inhibitors for the treatment of COVID-19 - PMC - NIH.
Sources
- 1. 1,2-Naphthalenedicarbonitrile [myskinrecipes.com]
- 2. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,2-NAPHTHALENEDICARBONITRILE CAS#: 19291-76-0 [amp.chemicalbook.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. On-surface synthesis of phthalocyanines with extended π-electron systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. experts.umn.edu [experts.umn.edu]
- 7. Structure-based drug designing of naphthalene based SARS-CoV PLpro inhibitors for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
